3-Methylbiphenyl

Description

Properties

IUPAC Name |

1-methyl-3-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12/c1-11-6-5-9-13(10-11)12-7-3-2-4-8-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDIDUXTRAITDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060941 | |

| Record name | 3-Methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; mp = 4-5 deg C; [Sigma-Aldrich MSDS] | |

| Record name | 3-Methylbiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19943 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00796 [mmHg] | |

| Record name | 3-Methylbiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19943 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

643-93-6 | |

| Record name | 3-Methylbiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFP6EO4J6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Methylbiphenyl chemical properties and structure

An In-Depth Technical Guide to 3-Methylbiphenyl: Chemical Properties, Structure, and Applications

Introduction

This compound, also known by synonyms such as 3-phenyltoluene and m-methylbiphenyl, is a bicyclic aromatic hydrocarbon.[1][2] It belongs to the biphenyl family of organic compounds, which are characterized by two phenyl rings connected by a single carbon-carbon bond.[1] The structure of this compound consists of a biphenyl backbone with a methyl group substituted at the third position of one of the benzene rings.[1][3] At room temperature, it is a colorless to pale yellow liquid with a distinct aromatic odor.[1] This compound is of significant interest to researchers and drug development professionals due to its utility as a versatile building block in organic synthesis and its applications in materials science.[1][3] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and safe handling protocols.

Chemical Structure and Physicochemical Properties

The molecular formula for this compound is C₁₃H₁₂.[1] The presence of the methyl group at the meta-position of one of the phenyl rings influences its electronic properties and reactivity in chemical transformations. Unlike its isomer, 2-methylbiphenyl, where the methyl group can cause steric hindrance and affect the planarity of the two phenyl rings, this compound is considered to be planar.[4]

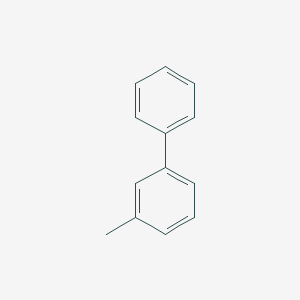

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 168.23 g/mol | [5][6] |

| Appearance | Colorless to pale yellow liquid | [1][7] |

| Melting Point | 4-5 °C | [5][8] |

| Boiling Point | 272.7 °C | [6][8] |

| Density | ~1.014 g/mL at 20 °C | [8][9] |

| Refractive Index | 1.600 - 1.604 at 20 °C | [7][8] |

| Solubility | Insoluble in water; soluble in organic solvents like alcohol, hexane, and ethyl acetate. | [1][3][6] |

| Flash Point | >110 °C | [3][8] |

| Vapor Pressure | 0.00796 mmHg | [5] |

Spectroscopic Profile

The structural elucidation of this compound is routinely confirmed using a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy : The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons and the methyl group protons. The aromatic protons will appear as a complex multiplet in the range of δ 7.0-7.6 ppm. The methyl protons will present as a singlet at approximately δ 2.4 ppm.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on the carbon framework of the molecule. The spectrum will show distinct signals for the methyl carbon and the various aromatic carbons.[5]

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound will exhibit characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, as well as C=C stretching vibrations within the aromatic rings.[5][10]

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M+) at an m/z ratio corresponding to its molecular weight (168.23).[11] Fragmentation patterns can provide further structural information.

Synthesis and Reactivity

Synthesis

This compound can be synthesized through various methods, with modern palladium-catalyzed cross-coupling reactions being particularly common and efficient.[3] The Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base, is a widely used method.

Below is a generalized workflow for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromotoluene (1 equivalent), phenylboronic acid (1.2 equivalents), and a base such as potassium carbonate (2 equivalents).

-

Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add a degassed solvent system, such as a mixture of toluene and water.

-

Heat the reaction mixture to reflux with vigorous stirring for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the mixture to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Reactivity

The biphenyl ring system and the methyl group dictate the reactivity of this compound. It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.[4] The directing effects of the existing substituents will influence the position of the incoming electrophile.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules.[1] Its structural motif is found in various compounds of interest in medicinal chemistry and materials science. It is also utilized in research for studies related to catalytic hydrotreatment and as a component in the development of high-performance plastics and resins.[3] Suppliers of fine chemicals often provide this compound for research and development purposes, including custom synthesis for the pharmaceutical industry.[8]

Safety, Handling, and Storage

Hazard Identification

-

Health Hazards : this compound may cause skin, eye, and respiratory irritation.[1][5][6] It can be harmful if swallowed and may be fatal if it enters the airways.[12] Some sources indicate it may also cause drowsiness or dizziness.[12] The toxicological properties have not been fully investigated.[6]

-

Environmental Hazards : It is considered very toxic to aquatic life with long-lasting effects.[12]

Handling and Personal Protection

-

Engineering Controls : Use only in a well-ventilated area, such as a chemical fume hood.[6][12]

-

Personal Protective Equipment (PPE) :

-

General Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[6][12]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6][13]

First Aid Measures

-

Ingestion : If swallowed, do NOT induce vomiting. Immediately call a poison center or doctor.[12]

-

Inhalation : Move the person to fresh air. Get medical attention if symptoms occur.[6]

-

Skin Contact : Wash skin with plenty of soap and water. Get medical aid if irritation develops or persists.[6]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[6]

Conclusion

This compound is a valuable aromatic hydrocarbon with a well-defined chemical structure and a range of applications, particularly in organic synthesis. A thorough understanding of its chemical properties, spectroscopic profile, and reactivity is essential for its effective and safe use in research and development. Adherence to proper safety and handling protocols is crucial to mitigate potential health and environmental risks associated with this compound.

References

-

National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Biphenyl, 3,3'-dimethyl-. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-methyl biphenyl. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

Wine, T. P. J. (2021). The Regiochemistry and Relative Reaction Rates of Methylbiphenyl Isomers in Electrophilic Aromatic Substitution Reaction (EAS) Nitrations Suggest a Non-Planar Geometry for 2-Methylbiphenyl while 3- and 4-Methylbiphenyl Remain Planar. Digital Commons @ SPU. Retrieved from [Link]

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

-

SIELC Technologies. (2018). This compound. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,1'-Biphenyl, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Retrieved from [Link]

Sources

- 1. CAS 643-93-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. benchchem.com [benchchem.com]

- 4. "The Regiochemistry and Relative Reaction Rates of Methylbiphenyl Isome" by Tristan PJ Wine [digitalcommons.spu.edu]

- 5. This compound | C13H12 | CID 12564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(643-93-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. 3-methyl biphenyl, 643-93-6 [thegoodscentscompany.com]

- 9. This compound [stenutz.eu]

- 10. 1,1'-Biphenyl, 3-methyl- [webbook.nist.gov]

- 11. 3-Phenyltoluene(643-93-6) 1H NMR [m.chemicalbook.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. fishersci.com [fishersci.com]

3-Methylbiphenyl molecular weight and formula

An In-Depth Technical Guide to 3-Methylbiphenyl: Properties, Synthesis, and Applications

Introduction

This compound, also known by its synonyms 3-phenyltoluene and m-methylbiphenyl, is a bicyclic aromatic hydrocarbon.[1][2] Its structure consists of a biphenyl core with a methyl group substituted at the third position of one of the phenyl rings.[1] This compound presents as a colorless to pale yellow liquid at ambient temperature and is characterized by its solubility in common organic solvents and insolubility in water.[1][3] As a versatile chemical intermediate and building block, this compound is of significant interest to researchers in organic synthesis, materials science, and drug development.[1][4] This guide provides a comprehensive overview of its core physicochemical properties, a representative synthesis methodology, analytical procedures, and key applications relevant to the scientific community.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are critical for its application in experimental design and chemical synthesis. These data are compiled from authoritative chemical databases and supplier specifications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂ | [1][2][3][5] |

| Molecular Weight | 168.24 g/mol | [4][6][7] |

| Monoisotopic Mass | 168.0939 g/mol | [5][8] |

| CAS Registry Number | 643-93-6 | [1][3][5][9] |

| IUPAC Name | 1-methyl-3-phenylbenzene | [2][5][7] |

| Appearance | Colorless to light yellow liquid | [1][6][10] |

| Melting Point | 4-5 °C | [5][6][11] |

| Boiling Point | 272-272.7 °C | [3][6][11] |

| Density | ~1.01 g/mL | [6][12] |

| Refractive Index | ~1.600 - 1.605 @ 20 °C | [10][11] |

| Flash Point | > 110 °C | [6][11] |

Synthesis Pathway: Palladium-Catalyzed Cross-Coupling

The synthesis of unsymmetrical biaryls like this compound is efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This method is favored for its high yields, tolerance of various functional groups, and relatively mild reaction conditions.

The core principle involves the reaction of an aryl halide (or triflate) with an arylboronic acid in the presence of a palladium catalyst and a base. For this compound, this translates to coupling 3-methylphenylboronic acid with a halobenzene (e.g., bromobenzene).

Caption: Suzuki-Miyaura cross-coupling for this compound synthesis.

Analytical Characterization Workflow

To confirm the identity, purity, and quantity of this compound in a sample, a combination of chromatographic and spectroscopic methods is employed. High-Performance Liquid Chromatography (HPLC) is a standard technique for its analysis.[9]

Protocol: Reverse-Phase HPLC Analysis

This protocol describes a typical method for analyzing this compound. The causality behind these choices is rooted in the compound's nonpolar, aromatic nature. A C18 column is selected for its hydrophobic stationary phase, which effectively retains the analyte through hydrophobic interactions. The mobile phase, a mixture of acetonitrile and water, is chosen to elute the compound at a reasonable retention time; acetonitrile acts as the strong organic solvent that disrupts the interaction with the stationary phase, leading to elution.

Objective: To determine the purity of a this compound sample.

Materials:

-

HPLC system with UV detector

-

Newcrom R1 or equivalent C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[9]

-

Acetonitrile (MeCN), HPLC grade

-

Deionized water, HPLC grade

-

Phosphoric acid or Formic acid (for MS compatibility)[9]

-

This compound standard and sample for analysis

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of 70:30 (v/v) acetonitrile and water. Acidify slightly with phosphoric acid (e.g., to 0.1%) to sharpen peaks by ensuring any ionizable silanols on the silica support are protonated. For mass spectrometry detection, substitute phosphoric acid with a volatile acid like formic acid.[9]

-

Standard Preparation: Accurately weigh a small amount of pure this compound standard and dissolve it in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a working standard by diluting the stock solution to a suitable concentration (e.g., 100 µg/mL).

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration similar to the working standard. Filter the sample through a 0.45 µm syringe filter to remove particulates that could damage the column.

-

Instrument Setup:

-

Install the C18 column and equilibrate the system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Set the UV detector to a wavelength where this compound has strong absorbance (typically determined via UV-Vis spectrum, often around 254 nm for aromatic compounds).

-

-

Analysis:

-

Inject a fixed volume (e.g., 10 µL) of the standard solution and record the chromatogram and retention time.

-

Inject the same volume of the prepared sample solution.

-

Purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Applications in Drug Development and Research

This compound serves as a crucial scaffold and intermediate in several areas of chemical research:

-

Organic Synthesis: It is a fundamental building block for constructing more complex, polycyclic aromatic systems or functionalized biaryl compounds.[4] These larger molecules are often investigated for their potential as active pharmaceutical ingredients (APIs).

-

Materials Science: The biphenyl structure is rigid and planar, making its derivatives candidates for the development of high-performance plastics, liquid crystals, and resins.[4]

-

Catalysis Research: The compound is used as a model substrate in studies of catalytic hydrotreatment and hydrogenation, processes vital in petrochemical refining and fine chemical synthesis.[4]

-

Pharmacokinetic Studies: As a lipophilic molecule (XlogP ~3.9-4.34), it and its derivatives can be used in studies modeling the absorption, distribution, metabolism, and excretion (ADME) of aromatic drug candidates.[5][9]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazard Identification: The compound is known to cause skin and eye irritation and may cause respiratory irritation upon inhalation.[5][13]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves (e.g., nitrile), chemical safety goggles conforming to EN166 or OSHA standards, and a lab coat.[3][6]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[3][13] Avoid all personal contact. Do not eat, drink, or smoke in the handling area.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible substances such as strong oxidizing agents.[3][6]

-

Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.[13] Prevent entry into drains or waterways.[13]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12564, this compound. Retrieved from [Link]

-

SIELC Technologies (2018). This compound. Retrieved from [Link]

-

The Good Scents Company (n.d.). 3-methyl biphenyl. Retrieved from [Link]

-

NIST (n.d.). 1,1'-Biphenyl, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses (n.d.). Biphenyl, 3,3'-dimethyl-. Retrieved from [Link]

-

NIST (n.d.). 1,1'-Biphenyl, 3-methyl- IR Spectrum. Retrieved from [Link]

-

PubChemLite (n.d.). This compound (C13H12). Retrieved from [Link]

Sources

- 1. CAS 643-93-6: this compound | CymitQuimica [cymitquimica.com]

- 2. 1,1'-Biphenyl, 3-methyl- [webbook.nist.gov]

- 3. This compound(643-93-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C13H12 | CID 12564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. PubChemLite - this compound (C13H12) [pubchemlite.lcsb.uni.lu]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. This compound, 95% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. 3-methyl biphenyl, 643-93-6 [thegoodscentscompany.com]

- 12. This compound [stenutz.eu]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

solubility of 3-Methylbiphenyl in organic solvents

An In-depth Technical Guide to the Solubility of 3-Methylbiphenyl in Organic Solvents

Abstract

This compound (CAS 643-93-6), an aromatic hydrocarbon, is a key intermediate and building block in organic synthesis, materials science, and pharmaceutical research.[1][2] A comprehensive understanding of its solubility profile in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating products. This technical guide provides a deep dive into the theoretical and practical aspects of this compound's solubility. While extensive quantitative solubility data is not widely published, this document establishes the foundational principles governing its solubility, presents its expected behavior in a range of common organic solvents, and provides a robust, field-proven experimental protocol for its quantitative determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough and practical understanding of this compound's solution behavior.

Introduction to this compound

This compound, also known as 3-phenyltoluene, is a derivative of biphenyl.[2] Its structure consists of two phenyl rings linked by a single bond, with a methyl group substituted at the third position of one ring.[2] At room temperature, it is a colorless to light yellow liquid.[2][3] This nonpolar aromatic nature is the primary determinant of its solubility characteristics.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 643-93-6 | [5] |

| Molecular Formula | C₁₃H₁₂ | [5] |

| Molecular Weight | 168.24 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Melting Point | 4 - 5 °C | [3] |

| Boiling Point | ~272 °C | [3] |

| Density | ~1.014 g/cm³ at 20 °C | [6] |

| Water Solubility | Insoluble | [1][7] |

| logP (o/w) | ~3.9 - 4.6 (estimated) | [5][6] |

Core Principles of Solubility

The solubility of a solid in a liquid is governed by the principle "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent.[8][9] The dissolution process requires overcoming the solute-solute and solvent-solvent interactions to form new, energetically favorable solute-solvent interactions.

For this compound, a nonpolar molecule, the dominant intermolecular forces are van der Waals forces (specifically London dispersion forces) .[4] The biphenyl ring system provides a large, polarizable electron cloud, leading to significant dispersion forces. The methyl group adds a slight inductive effect but does not introduce strong dipoles or hydrogen bonding capabilities.

Therefore, this compound will dissolve best in solvents that also rely on London dispersion forces for their cohesion. Highly polar solvents, especially those with strong hydrogen-bonding networks like water, are poor solvents for this compound because the strong solvent-solvent interactions (hydrogen bonds) cannot be overcome and replaced by the weaker van der Waals interactions with the solute.[4][7]

Caption: Favorable interactions between this compound and a non-polar solvent.

Expected Solubility Profile

Based on its nonpolar structure and the known solubility of its parent compound, biphenyl, this compound is expected to be readily soluble in a variety of common organic solvents.[10] A qualitative assessment of its expected solubility is presented below. This serves as a practical starting point for solvent selection in experimental work.

Table 2: Expected Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Non-Polar Aromatic | Toluene, Benzene, Xylenes | Very High | "Like dissolves like"; strong van der Waals interactions between similar aromatic structures.[8] |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | High | Solute-solvent interactions are based on London dispersion forces, which are compatible.[4] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Moderately polar but lack hydrogen bonding; effective at solvating nonpolar compounds. |

| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Moderate to High | Possess dipole moments but no acidic protons. Can solvate the aromatic rings effectively.[1] |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate | The alkyl chains of the alcohols provide nonpolar character, allowing some solvation. Solubility is expected to decrease as the alcohol becomes more polar (e.g., higher in Methanol than Butanol).[6] |

| Highly Polar | Water, Acetonitrile | Insoluble to Very Low | Strong solvent-solvent interactions (hydrogen bonding in water) prevent effective solvation of the nonpolar solute.[7] |

Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the isothermal shake-flask method is a reliable and widely accepted technique. This protocol provides a self-validating system for determining the equilibrium solubility of this compound at a specified temperature.

Causality and Experimental Design

The core principle is to create a saturated solution by agitating an excess of the solute (this compound) in the solvent for a sufficient period to reach thermodynamic equilibrium. By ensuring an excess of solid/liquid solute remains, we can be confident the solution is saturated. Subsequent analysis of the clear supernatant provides the concentration of the dissolved solute, which is its solubility. Temperature control is critical as solubility is highly temperature-dependent.

Materials and Equipment

-

Solute: this compound (>98% purity)

-

Solvents: HPLC-grade or equivalent purity

-

Apparatus:

-

Analytical balance (±0.1 mg)

-

Glass vials or flasks with screw caps (e.g., 20 mL scintillation vials)

-

Thermostatically controlled shaker bath or incubator

-

Syringes (glass, gas-tight)

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Autosampler vials for analysis

-

Analytical instrument (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)

-

Step-by-Step Methodology

-

Preparation:

-

Set the shaker bath to the desired constant temperature (e.g., 25.0 ± 0.5 °C).

-

Prepare a stock solution of this compound in a suitable solvent for creating a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solute remains visible after equilibration. A starting point is ~100-200 mg in 10 mL of solvent.

-

Add a precise volume (e.g., 10.0 mL) of the chosen solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Place the vials in the temperature-controlled shaker.

-

Agitate the samples at a constant speed. An equilibration time of 24-48 hours is typically sufficient, but this should be verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the bath for at least 2-4 hours to allow the excess solute to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately attach a syringe filter and discard the first portion of the filtrate to saturate the filter material.

-

Filter the remaining sample into a pre-weighed volumetric flask.

-

-

Analysis:

-

Accurately dilute the filtered sample to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

-

Calculate the concentration in the original supernatant based on the dilution factor. The result is the solubility, typically expressed in mg/mL or mol/L.

-

Caption: Experimental workflow for quantitative solubility determination.

Factors Influencing Experimental Accuracy

-

Purity of Compound and Solvent: Impurities can significantly alter solubility measurements. Always use high-purity materials.

-

Temperature Control: Solubility is strongly dependent on temperature. A deviation of even 1 °C can cause significant error. Maintain precise and constant temperature control.

-

Equilibration Time: Insufficient time will lead to an underestimation of solubility. It is crucial to experimentally verify that equilibrium has been reached.

-

Filtration: Adsorption of the solute onto the filter membrane can be a source of error. Use low-binding materials like PTFE and discard the initial portion of the filtrate.

-

Analytical Method: The chosen analytical method must be validated for linearity, accuracy, and precision over the expected concentration range.

Safety Precautions

This compound may cause skin, eye, and respiratory irritation.[5] It should be handled in a well-ventilated area, preferably a fume hood.[7] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[3][11] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[3][7]

Conclusion

While specific quantitative solubility data for this compound is sparse in public literature, a strong predictive understanding can be derived from its molecular structure. It is highly soluble in nonpolar and moderately polar organic solvents and insoluble in water. For applications requiring precise data, the isothermal shake-flask method detailed in this guide provides a reliable and robust framework for its determination. Careful control over experimental parameters, particularly temperature and equilibration time, is essential for generating accurate and reproducible results.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 12564, this compound." PubChem, [Link].

-

The Good Scents Company. "3-methyl biphenyl." The Good Scents Company Information System, [Link].

-

Academia.edu. "EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS." [Link].

-

University of California, Los Angeles. "Experiment: Solubility of Organic & Inorganic Compounds." [Link].

-

Stenutz. "this compound." Stenutz, [Link].

-

YouTube. "How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone." [Link].

-

University of Calgary. "Solubility of Organic Compounds." [Link].

-

Chemistry LibreTexts. "1.27: Experiment_727_Organic Compound Functional Groups__1_2_0." [Link].

-

University of Johannesburg. "Volatile Organic Compounds – Biphenyl Thermodynamic Interactions." UJ Content, [Link].

-

ResearchGate. "Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory." [Link].

-

Australian Government Department of Climate Change, Energy, the Environment and Water. "Biphenyl (1,1-biphenyl)." [Link].

-

Wikipedia. "Biphenyl." [Link].

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 643-93-6: this compound | CymitQuimica [cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 5. This compound | C13H12 | CID 12564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-methyl biphenyl, 643-93-6 [thegoodscentscompany.com]

- 7. This compound(643-93-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. chem.ws [chem.ws]

- 9. m.youtube.com [m.youtube.com]

- 10. Biphenyl - Wikipedia [en.wikipedia.org]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to Preliminary Studies in 3-Methylbiphenyl Synthesis

Abstract

The biaryl motif is a privileged scaffold in medicinal chemistry, materials science, and agrochemicals.[1] 3-Methylbiphenyl (also known as m-methylbiphenyl or 3-phenyltoluene) is a fundamental building block within this class, characterized by a biphenyl backbone with a methyl group at the 3-position.[2][3] Its synthesis is a critical preliminary study for more complex molecular architectures. This guide provides an in-depth analysis of the primary synthetic strategies for this compound, focusing on the underlying mechanisms, experimental design, and optimization parameters. We offer a comparative look at modern palladium- and nickel-catalyzed cross-coupling reactions, providing researchers, scientists, and drug development professionals with the foundational knowledge to select and execute the most appropriate synthetic route for their objectives.

Strategic Selection of a Synthetic Route

The formation of the carbon-carbon bond between two aryl rings is the central challenge in synthesizing this compound. Modern organic synthesis is dominated by transition-metal catalyzed cross-coupling reactions, which have largely superseded older methods like the Ullmann reaction due to their superior yields, milder conditions, and broader functional group tolerance.[4]

The choice of a specific methodology depends on several factors, including the availability of starting materials, required scale, tolerance for specific functional groups in more complex derivatives, and economic considerations. The most prevalent and robust methods for this transformation are the Suzuki-Miyaura, Kumada-Corriu, and Negishi couplings.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Preliminary Studies & Optimization

Successful Suzuki coupling hinges on the careful selection of four key components:

| Component | Rationale & Common Choices |

| Palladium Catalyst | Pre-catalysts like Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf) are common. Catalyst loading is typically low (0.5-5 mol%). [5] |

| Ligand | Phosphine ligands (e.g., PPh₃, XPhos) stabilize the Pd(0) species and facilitate oxidative addition and reductive elimination. The choice of ligand can dramatically affect reaction efficiency. [1] |

| Base | Essential for activating the boronic acid. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are widely used. The choice of base can influence reaction rate and prevent side reactions. [6] |

| Solvent | A mixture of an organic solvent (e.g., Toluene, Dioxane, THF) and an aqueous phase for the base is typical. Aprotic polar solvents are often effective. |

Experimental Protocol: Suzuki Synthesis of this compound

This protocol is a representative example. All operations should be performed in a fume hood with appropriate personal protective equipment.

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromotoluene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent Addition: Add a degassed solvent mixture, such as Toluene/Ethanol/Water (e.g., in a 4:1:1 ratio), via syringe.

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%), to the flask under a positive pressure of inert gas.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the organic phase in vacuo. Purify the crude residue by flash column chromatography on silica gel (using a non-polar eluent like hexanes) to yield this compound as a clear liquid. [3]

The Kumada-Corriu Coupling Route

The Kumada coupling was one of the first catalytic cross-coupling methods developed and remains a powerful, economic choice for C-C bond formation. [7][8]It utilizes a highly reactive Grignard reagent (an organomagnesium halide) and couples it with an organohalide, catalyzed by either nickel or palladium complexes. [9]

Mechanistic Rationale

The Kumada coupling follows a catalytic cycle similar to the Suzuki reaction but is distinguished by the use of the potent organomagnesium nucleophile. [9]1. Oxidative Addition: A low-valent catalyst, typically Ni(0) or Pd(0), inserts into the aryl halide bond (Ar-X). 2. Transmetalation: The Grignard reagent (Ar'-MgX) rapidly transmetalates its aryl group to the metal center, forming a diorganometal complex. 3. Reductive Elimination: The diorganometal complex undergoes reductive elimination to form the biaryl product and regenerate the active catalyst.

The primary drawback of this method is the high reactivity of the Grignard reagent, which is a strong base and nucleophile, making it incompatible with functional groups like esters, ketones, and acidic protons. [9]

Caption: The catalytic cycle of the Kumada-Corriu coupling reaction.

Core Preliminary Study: Grignard Reagent Synthesis

The success of a Kumada coupling is entirely dependent on the successful formation of the Grignard reagent. This step requires strictly anhydrous (water-free) conditions, as any trace of water will protonate and destroy the reagent. [10] Protocol: Preparation of 3-Tolylmagnesium Bromide

-

Glassware Preparation: All glassware (three-neck flask, dropping funnel, condenser) must be rigorously dried in an oven (e.g., overnight at 120 °C) and assembled hot under a stream of inert gas (Argon or Nitrogen).

-

Setup: Place magnesium turnings (1.1 eq) in the reaction flask. Add a small crystal of iodine to act as an initiator. [11]3. Initiation: In the dropping funnel, place a solution of 3-bromotoluene (1.0 eq) in anhydrous diethyl ether or THF. Add a small amount (approx. 10%) of this solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle refluxing of the ether. Gentle heating or crushing the magnesium may be required to start the reaction. [10][11]4. Addition: Once initiated, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a steady reflux.

-

Completion: After the addition is complete, continue to stir the gray, cloudy solution for an additional 30-60 minutes to ensure all magnesium has reacted. The resulting Grignard reagent is used directly in the subsequent coupling step.

Experimental Protocol: Kumada Synthesis of this compound

-

Catalyst Setup: In a separate, oven-dried Schlenk flask under an inert atmosphere, add the catalyst, such as palladium(II) dimer ([Pd(IPr)]₂Cl₂) or a nickel catalyst like NiCl₂(dppe) (0.5-2 mol%). Add anhydrous THF.

-

Reagent Addition: To the catalyst suspension, add bromobenzene (1.0 eq).

-

Coupling Reaction: Cool the catalyst mixture in an ice bath (0 °C). Slowly add the freshly prepared 3-tolylmagnesium bromide solution (1.1 eq) via cannula or dropping funnel over 30 minutes.

-

Reaction: After addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours, monitoring by GC-MS.

-

Workup: Carefully quench the reaction by slowly adding dilute aqueous HCl (e.g., 1 M) at 0 °C to dissolve the magnesium salts. [11]Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash chromatography or distillation to obtain this compound.

Comparative Analysis of Key Synthetic Routes

| Feature | Suzuki-Miyaura Coupling | Kumada-Corriu Coupling | Negishi Coupling |

| Nucleophile | Organoboron (Boronic Acid/Ester) | Organomagnesium (Grignard Reagent) | Organozinc |

| Key Advantage | High functional group tolerance; stable reagents. [1] | High reactivity; low-cost reagents. [8] | High reactivity and good functional group tolerance. [12][13] |

| Key Disadvantage | Potential for boronic acid homo-coupling. | Intolerant of acidic protons and many functional groups. [9] | Organozinc reagents are moisture-sensitive and often prepared in situ. [14] |

| Catalyst | Palladium | Nickel or Palladium [15] | Nickel or Palladium [12] |

| Additives | Requires a base (e.g., K₂CO₃, Cs₂CO₃). [6] | No base required. | No base required. |

| Experimental Setup | Standard inert atmosphere techniques. | Requires strictly anhydrous conditions. [10] | Requires strictly anhydrous conditions. |

Conclusion

For the preliminary synthesis of the parent this compound structure, both the Suzuki-Miyaura and Kumada-Corriu couplings are excellent and field-proven methods.

-

The Suzuki-Miyaura coupling is the preferred method for general-purpose synthesis, especially when the methodology may later be applied to substrates bearing sensitive functional groups. The stability and commercial availability of the boronic acid reagents make it a reliable and versatile choice. [1]

-

The Kumada coupling offers a more direct and often cheaper route, provided the synthesis does not require functional group compatibility. [8]Its success is critically dependent on the careful preparation of the Grignard reagent under strictly anhydrous conditions.

The Negishi coupling represents a powerful third option, effectively bridging the gap by offering the high reactivity of an organometallic reagent with better functional group tolerance than a Grignard reagent. [12][13]The choice between these core directives will ultimately be guided by the specific goals of the research program, balancing factors of cost, safety, scalability, and chemical versatility.

References

- The Kumada–Tamao–Corriu Coupling Reaction Catalyzed by Rhodium–Aluminum Bimetallic Complexes. (2022).

- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Semantic Scholar.

- Method for preparing 2-methyl-3-biphenylmethyanol through continuous Grignard and hydroxylation reactions. (N.d.).

- Negishi coupling. (N.d.). Wikipedia.

- Solvent‐Free Synthesis of 3‐Amino‐2,4‐dicarbonitrile‐5‐methylbiphenyl by a Grinding Method. (N.d.). Taylor & Francis Online.

- This compound. (N.d.). Benchchem.

- Kumada coupling. (N.d.). Wikipedia.

- Kumada Cross-Coupling Reaction. (N.d.). Alfa Chemistry.

- Kumada Coupling. (N.d.). Organic Chemistry Portal.

- This compound. (N.d.). CymitQuimica.

- Negishi Coupling. (N.d.). Organic Chemistry Portal.

- The Negishi Cross-Coupling Reaction. (N.d.). Denmark Group, UIUC.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.

- Mastering Suzuki-Miyaura Coupling with 3-Bromobiphenyl for Complex Biaryl Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD..

- The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing.

- Synthesis of biphenyl derivatives via Negishi cross coupling reaction. (N.d.).

- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (N.d.).

- Suzuki-Miyaura Cross Coupling Reaction. (N.d.). TCI Chemicals.

- Application Notes and Protocols for the Grignard Synthesis of 3-Methylbenzophenone. (N.d.). Benchchem.

- This compound. (N.d.). PubChem.

Sources

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. CAS 643-93-6: this compound | CymitQuimica [cymitquimica.com]

- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 5. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Kumada coupling - Wikipedia [en.wikipedia.org]

- 8. Kumada Coupling [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Negishi coupling - Wikipedia [en.wikipedia.org]

- 13. Negishi Coupling [organic-chemistry.org]

- 14. One moment, please... [denmarkgroup.web.illinois.edu]

- 15. pubs.acs.org [pubs.acs.org]

3-Methylbiphenyl environmental fate and persistence

An In-depth Technical Guide to the Environmental Fate and Persistence of 3-Methylbiphenyl

Introduction

This compound (CAS 643-93-6), also known as 3-phenyltoluene, is an aromatic hydrocarbon belonging to the biphenyl family.[1] Its structure consists of a biphenyl backbone with a methyl group substituted at the third position of one benzene ring.[1][2] It exists as a colorless to pale yellow liquid at room temperature.[1] While used in organic synthesis and as an intermediate in the production of various chemicals, its structural similarity to polychlorinated biphenyls (PCBs) raises questions about its environmental behavior.[1] PCBs are a class of highly persistent and toxic man-made chemicals that were banned globally due to their adverse environmental and health effects, including widespread contamination and bioaccumulation.[3][4] Understanding the environmental fate and persistence of this compound is therefore crucial for assessing its potential ecological impact.

This guide provides a comprehensive technical overview of the environmental persistence and degradation pathways of this compound, synthesizing available data and drawing logical inferences from closely related, well-studied compounds. It is intended for researchers, environmental scientists, and professionals in drug development who require a detailed understanding of this compound's lifecycle in the environment.

Part 1: Physicochemical Properties Governing Environmental Distribution

The environmental partitioning of a chemical—its tendency to move between air, water, soil, and biota—is governed by its fundamental physicochemical properties. These properties for this compound dictate its mobility, bioavailability, and susceptibility to degradation processes.

The compound's low water solubility and moderate octanol-water partition coefficient (Log K_ow) suggest a tendency to sorb to organic matter in soil and sediment rather than remaining dissolved in water.[1][5] Its vapor pressure indicates that it is a semi-volatile organic compound (SVOC), allowing for potential transport in the atmosphere.[6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂ | [1][5][6] |

| Molecular Weight | 168.23 g/mol | [5][6] |

| CAS Number | 643-93-6 | [1][6] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | 4-5 °C | [6][7] |

| Boiling Point | ~272 °C | [2][5] |

| Vapor Pressure | 0.00796 - 0.01 mmHg @ 25 °C | [5][6][7] |

| Water Solubility | Insoluble | [2][5] |

| Log K_ow (Octanol-Water Partition Coefficient) | 3.9 | [6] |

| Specific Gravity | ~1.01 g/cm³ @ 20 °C | [2][8] |

Part 2: Environmental Degradation Pathways

The persistence of this compound in the environment is determined by its susceptibility to biotic and abiotic degradation processes. While specific studies on this compound are limited, its fate can be inferred from extensive research on biphenyl and its derivatives.[9]

Biodegradation

Biodegradation is a primary mechanism for the breakdown of aromatic hydrocarbons in the environment, mediated by microorganisms.[10] Bacteria, particularly strains from genera like Pseudomonas and Alcaligenes, are known to degrade biphenyl and its chlorinated analogs.[9][11] These organisms typically employ a dioxygenase enzyme to initiate the attack on the aromatic ring.

The proposed aerobic biodegradation pathway for this compound, based on the well-established pathway for biphenyl, is as follows:

-

Initial Dioxygenation: The process begins with the enzymatic incorporation of two oxygen atoms into one of the aromatic rings by a biphenyl dioxygenase, forming a cis-dihydrodiol.

-

Dehydrogenation: The dihydrodiol is then dehydrogenated to form the corresponding dihydroxy-methylbiphenyl.

-

Ring Cleavage: The dihydroxylated ring undergoes meta-cleavage by a dioxygenase, breaking the aromatic structure to form a 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA)-like intermediate.[9]

-

Hydrolysis & Further Metabolism: This intermediate is subsequently hydrolyzed to yield benzoic acid and a five-carbon aliphatic acid.[9] Benzoic acid can be further mineralized by other microorganisms.[9]

Several bacterial strains isolated from PCB-contaminated soils and sediments, including Alcaligenes xylosoxidans, Pseudomonas stutzeri, Ochrobactrum anthropi, and Pseudomonas veronii, have demonstrated the ability to transform biphenyl into benzoic acid.[9][12] It is highly probable that these or similar strains can also degrade this compound through this pathway.

Sources

- 1. CAS 643-93-6: this compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. unep.org [unep.org]

- 4. openaccessgovernment.org [openaccessgovernment.org]

- 5. This compound(643-93-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. This compound | C13H12 | CID 12564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 8. 3-methyl biphenyl, 643-93-6 [thegoodscentscompany.com]

- 9. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]

- 10. mdpi.com [mdpi.com]

- 11. Degradation and mineralization of 3-chlorobiphenyl by a mixed aerobic bacterial culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Toxicological Profile of 3-Methylbiphenyl: A Technical Guide for Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive toxicological overview of 3-Methylbiphenyl (CAS No. 643-93-6), a substituted aromatic hydrocarbon of interest to researchers and drug development professionals. Acknowledging the significant lack of direct toxicological data for this compound, this document employs a surrogate approach, leveraging the extensive data available for its parent compound, biphenyl. This guide synthesizes the known toxicokinetics, acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive effects of biphenyl to construct a predictive toxicological profile for this compound. Furthermore, a comprehensive, tiered toxicological testing strategy is proposed, adhering to internationally recognized OECD guidelines, to address the existing data gaps and enable a thorough risk assessment.

Introduction to this compound

This compound is an organic compound characterized by a biphenyl structure with a methyl group substituent.[1] It is a colorless to pale yellow liquid at room temperature and sees use in organic synthesis and as a chemical intermediate.[1] As with many small molecule intermediates in drug discovery and development, a thorough understanding of its toxicological profile is paramount for ensuring the safety of researchers and for regulatory submissions. The current body of literature, however, presents a significant void in specific toxicological data for this compound.[2][3][4] This guide aims to bridge this gap by providing a detailed analysis of the toxicology of the structurally related compound, biphenyl, and outlining a clear, scientifically rigorous pathway for the comprehensive toxicological evaluation of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its potential environmental fate, transport, and routes of exposure.

| Property | Value | Source |

| CAS Number | 643-93-6 | [1] |

| Molecular Formula | C₁₃H₁₂ | [1] |

| Molecular Weight | 168.24 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | 4-5 °C | [4] |

| Boiling Point | 272 °C | [3] |

| Flash Point | >110 °C | [2] |

| Water Solubility | Low | [1] |

| Vapor Pressure | 0.00796 mm Hg | [4] |

Existing Toxicological Data on this compound: A Critical Gap

A thorough review of the scientific literature and regulatory databases reveals a significant lack of specific toxicological studies on this compound. Safety Data Sheets (SDS) for the compound suggest potential for skin, eye, and respiratory irritation, but these are general precautionary statements and not based on empirical data.[4][5] There are no publicly available studies on the toxicokinetics, acute, sub-chronic, or chronic toxicity, genotoxicity, carcinogenicity, or reproductive and developmental toxicity of this compound. This data gap necessitates a surrogate-based assessment to inform preliminary risk and to design an appropriate testing strategy.

Toxicological Profile of Biphenyl as a Surrogate for this compound

Given the structural similarity, the toxicological profile of biphenyl (CAS No. 92-52-4) serves as the most relevant surrogate for predicting the potential hazards of this compound. Biphenyl has been more extensively studied, and its data provides a basis for a preliminary risk assessment.[6][7][8]

Toxicokinetics of Biphenyl

-

Absorption: Biphenyl is readily absorbed through the gastrointestinal tract.

-

Distribution: Information on the specific distribution of biphenyl is limited, but as a lipophilic compound, it is expected to distribute to fatty tissues.

-

Metabolism: The primary route of biphenyl metabolism is hepatic hydroxylation, mediated by cytochrome P450 enzymes.[7] This results in the formation of several hydroxylated metabolites, with 4-hydroxybiphenyl being the major metabolite in several species, including humans.[7] Other metabolites include 2-hydroxybiphenyl and 3-hydroxybiphenyl.[7] These hydroxylated metabolites are then conjugated with glucuronic acid and sulfate to facilitate excretion.[7] The presence of a methyl group in this compound may influence the rate and regioselectivity of hydroxylation, but a similar metabolic pathway is anticipated.

-

Excretion: The conjugated metabolites of biphenyl are primarily excreted in the urine.[8]

Caption: Predicted Metabolic Pathway of Biphenyl.

Acute, Sub-chronic, and Chronic Toxicity of Biphenyl

-

Acute Toxicity: Biphenyl exhibits moderate acute oral toxicity, with LD50 values in rats ranging from 1900 to 2180 mg/kg body weight.[1][8] Acute exposure in humans has been associated with eye and skin irritation, nausea, and effects on the nervous system.[6]

-

Sub-chronic and Chronic Toxicity: The primary target organs of repeated biphenyl exposure in animal studies are the kidney and liver.[6] Observed effects include kidney damage and changes in liver enzymes.[6] In workers chronically exposed to biphenyl, damage to the liver and nervous system has been reported.

Genotoxicity and Carcinogenicity of Biphenyl

-

Genotoxicity: The genotoxicity data for biphenyl is mixed. While some in vitro assays have been negative, there is evidence that biphenyl and its metabolites can induce genetic damage.[7][9] DNA strand breaks have been observed in vivo in mice treated with high doses of biphenyl.[7] The metabolites, particularly hydroxylated forms, may be more genotoxic than the parent compound.[7]

-

Carcinogenicity: The carcinogenic potential of biphenyl has not been established in humans.[7] However, in long-term animal studies, dietary exposure to biphenyl was associated with an increased incidence of urinary bladder tumors in male rats and liver tumors in female mice.[7][10] The U.S. Environmental Protection Agency (EPA) has classified biphenyl as a Group D substance, not classifiable as to human carcinogenicity, due to inadequate data in humans and limited evidence in animals.[6]

Reproductive and Developmental Toxicity of Biphenyl

The data on the reproductive and developmental toxicity of biphenyl is limited.[6] No adverse effects on fertility were noted in a three-generation study in rats, although some fetotoxicity was observed at high doses.[8] There is no clear evidence that biphenyl is a teratogen (causes birth defects) in animals.[6]

Proposed Toxicological Testing Strategy for this compound

To address the significant data gaps for this compound, a tiered testing strategy based on OECD guidelines is proposed. This strategy will provide the necessary data for a comprehensive risk assessment.

Caption: Proposed Tiered Testing Strategy for this compound.

Tier 1: Acute Toxicity and Genotoxicity Assessment

Objective: To determine the acute oral toxicity and potential for genotoxicity.

-

Acute Oral Toxicity (OECD TG 423: Acute Toxic Class Method or OECD TG 425: Up-and-Down Procedure):

-

Test System: Rodent (rat, preferably female).

-

Administration: Single oral gavage dose.

-

Procedure (TG 423): A stepwise procedure with 3 animals per step. The outcome of each step determines the dose for the next.

-

Procedure (TG 425): Sequential dosing of single animals. The dose for each subsequent animal is adjusted up or down based on the outcome for the previous animal.

-

Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross necropsy findings.

-

Causality: This study establishes the acute lethal dose and provides information on potential target organs of acute toxicity.[3][4]

-

-

Bacterial Reverse Mutation Test (Ames Test, OECD TG 471):

-

Test System: Strains of Salmonella typhimurium and Escherichia coli.

-

Procedure: The test substance, with and without metabolic activation (S9 mix), is incubated with the bacterial strains.

-

Endpoint: The number of revertant colonies is counted.

-

Causality: A positive result indicates that the substance can induce gene mutations.

-

-

In Vitro Micronucleus Test (OECD TG 487):

-

Test System: Mammalian cell line (e.g., CHO, V79, L5178Y).

-

Procedure: Cells are exposed to the test substance with and without metabolic activation.

-

Endpoint: The frequency of micronuclei, an indicator of chromosomal damage, is measured.

-

Causality: A positive result suggests the potential for clastogenic or aneugenic effects.

-

Tier 2: Repeated Dose and Reproductive/Developmental Toxicity Screening

Objective: To evaluate the effects of repeated exposure and to screen for potential reproductive and developmental hazards.

-

Repeated Dose 28-Day Oral Toxicity Study in Rodents (OECD TG 407):

-

Test System: Rodent (rat).

-

Administration: Daily oral gavage for 28 days.

-

Dose Levels: At least three dose levels and a control group.

-

Endpoints: Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology of major organs and tissues.

-

Causality: This study identifies target organs of toxicity following repeated exposure and establishes a No-Observed-Adverse-Effect Level (NOAEL).[11]

-

-

Reproduction/Developmental Toxicity Screening Test (OECD TG 421):

-

Test System: Rodent (rat).

-

Administration: Daily oral gavage to males and females prior to and during mating, and to females during gestation and early lactation.

-

Endpoints: Effects on male and female reproductive performance (e.g., fertility, gestation length), and on offspring (e.g., viability, growth, and development).

-

Causality: This screening study provides preliminary information on potential reproductive and developmental toxicity.

-

Conclusion

While there is a significant lack of direct toxicological data for this compound, a review of its parent compound, biphenyl, suggests that the primary target organs for toxicity are likely the liver and kidneys. There is also a potential for genotoxicity and, at high doses, carcinogenicity. The proposed tiered testing strategy, based on established OECD guidelines, provides a robust framework for systematically evaluating the toxicological profile of this compound. The data generated from these studies will be essential for a comprehensive human health risk assessment and will support the safe development of pharmaceuticals and other products containing this chemical intermediate.

References

-

U.S. Environmental Protection Agency. (n.d.). Biphenyl. EPA. Retrieved January 9, 2026, from [Link]

-

Organisation for Economic Co-operation and Development. (n.d.). OECD Guidelines for the Testing of Chemicals. Wikipedia. Retrieved January 9, 2026, from [Link]

-

Li, Z., Hogan, K. A., Cai, C., & Rieth, S. (2016). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives, 124(6), 703–712. [Link]

-

International Programme on Chemical Safety. (1999). Biphenyl (CICADS). INCHEM. Retrieved January 9, 2026, from [Link]

-

Li, Z., Hogan, K. A., Cai, C., & Rieth, S. (2016). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. ResearchGate. Retrieved January 9, 2026, from [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Biphenyl (1,1-biphenyl). DCCEEW. Retrieved January 9, 2026, from [Link]

-

Toxin and Toxin Target Database. (n.d.). Biphenyl (T3D0389). T3DB. Retrieved January 9, 2026, from [Link]

-

Organisation for Economic Co-operation and Development. (n.d.). OECD Guidelines for the Testing of Chemicals. OECD. Retrieved January 9, 2026, from [Link]

-

Chemcas. (n.d.). This compound(643-93-6)MSDS Melting Point Boiling Density Storage Transport. Chemcas. Retrieved January 9, 2026, from [Link]

-

Haz-Map. (n.d.). This compound - Hazardous Agents. Haz-Map. Retrieved January 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 9, 2026, from [Link]

-

Scialli Consulting. (2011). Correlation of chemical structure with reproductive and developmental toxicity as it relates to the use of the threshold of toxicological concern. Retrieved January 9, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Retrieved January 9, 2026, from [Link]

-

Mariussen, E., & Fonnum, F. (2006). Molecular Mechanisms Involved in the Toxic Effects of Polychlorinated Biphenyls (PCBs) and Brominated Flame Retardants (BFRs). Journal of Toxicology and Environmental Health, Part B, 9(3), 171–197. [Link]

-

Mariussen, E., & Fonnum, F. (2006). Molecular mechanisms involved in the toxic effects of polychlorinated biphenyls (PCBs) and brominated flame retardants (BFRs). Journal of Toxicology and Environmental Health, Part B: Critical Reviews, 9(3), 171-197. [Link]

-

Lehmler, H. J. (2015). Toxicokinetics of chiral polychlorinated biphenyls across different species--a review. Environmental Science and Pollution Research International, 22(12), 8874–8897. [Link]

-

Umeda, Y., Arito, H., Kano, H., Ohnishi, M., Matsumoto, M., Nagano, K., Yamamoto, S., & Matsushima, T. (2005). Carcinogenicity of Biphenyl in Mice by Two Years Feeding. Journal of Veterinary Medical Science, 67(4), 417–424. [Link]

-

Organisation for Economic Co-operation and Development. (n.d.). OECD Guidelines for the Testing of Chemicals. ResearchGate. Retrieved January 9, 2026, from [Link]

-

Wikipedia. (n.d.). Polychlorinated biphenyl. Wikipedia. Retrieved January 9, 2026, from [Link]

-

DeLeon, S., Webster, M. S., DeVoogd, T. J., & Dhondt, A. A. (2020). Developmental polychlorinated biphenyl exposure influences adult zebra finch reproductive behaviour. PLoS ONE, 15(3), e0230283. [Link]

-

ResearchGate. (n.d.). Molecular Mechanisms Involved in the Toxic Effects of Polychlorinated Biphenyls (PCBs) and Brominated Flame Retardants (BFRs). ResearchGate. Retrieved January 9, 2026, from [Link]

Sources

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. Human Health Effects of Biphenyl: Key Findings and Scientific Issues | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. epa.gov [epa.gov]

- 7. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biphenyl (CICADS) [inchem.org]

- 9. researchgate.net [researchgate.net]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. oecd.org [oecd.org]

An In-Depth Technical Guide to the Discovery and History of Methylbiphenyl Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methylbiphenyl isomers—2-methylbiphenyl, 3-methylbiphenyl, and 4-methylbiphenyl—represent a fascinating case study in the evolution of synthetic organic chemistry and the development of structure-property relationship understanding. From their initial, often low-yielding, syntheses through classical coupling reactions to their contemporary production via highly efficient catalytic methods, the journey of these isomers mirrors the broader advancements in the field. This guide provides a comprehensive technical overview of their discovery, the historical progression of their synthesis, the development of analytical techniques for their characterization, and their subsequent applications, particularly in the realms of medicinal chemistry and materials science.

Introduction: The Biphenyl Scaffold and the Significance of Methyl Substitution

The biphenyl moiety is a privileged scaffold in organic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and advanced materials.[1] The introduction of a simple methyl group onto this framework gives rise to three positional isomers—2-methylbiphenyl, this compound, and 4-methylbiphenyl—each possessing distinct physical, chemical, and biological properties. The position of the methyl group profoundly influences the molecule's conformation, steric hindrance, electronic properties, and metabolic stability, making these isomers ideal subjects for studying structure-activity relationships (SAR) in drug design and materials science.[2][3]

This guide delves into the historical narrative of these seemingly simple molecules, tracing their journey from laboratory curiosities to valuable building blocks in modern chemistry.

The Dawn of Biaryl Synthesis: Early Discoveries and the First Methylbiphenyls

The story of methylbiphenyl isomers is intrinsically linked to the development of methods for constructing the biaryl bond. While biphenyl itself was known from coal tar, the deliberate synthesis of its derivatives was a significant challenge for early organic chemists.

Foundational Coupling Reactions: Ullmann and Gomberg-Bachmann

Two seminal reactions laid the groundwork for the synthesis of unsymmetrical biphenyls, including the methyl-substituted isomers:

-

The Ullmann Reaction (1901): Fritz Ullmann's discovery that aryl halides could be coupled in the presence of copper powder was a landmark achievement.[4][5] This reaction, initially used for symmetrical couplings, was later adapted for the synthesis of unsymmetrical biaryls, albeit often with challenges in controlling selectivity.[6] The high temperatures and stoichiometric copper required were significant limitations.

-

The Gomberg-Bachmann Reaction (1924): Moses Gomberg and Werner E. Bachmann reported the synthesis of biaryl compounds via the reaction of a diazonium salt with an aromatic hydrocarbon.[7][8] This reaction proceeds through a free-radical mechanism and offered a new pathway to unsymmetrical biphenyls. However, it was often plagued by low yields and the formation of isomeric mixtures.[9]

While the exact first synthesis of each methylbiphenyl isomer is not definitively documented in a single, seminal paper, their preparation became feasible with the advent of these reactions. Early syntheses would have involved the coupling of reagents like diazotized toluidine with benzene or the reaction of a halotoluene with a phenyl Grignard reagent in the presence of a metal catalyst.

The Evolution of Synthetic Methodologies

The quest for more efficient and selective methods for biaryl synthesis has been a continuous endeavor in organic chemistry. The limitations of the early methods spurred the development of more sophisticated catalytic systems.

The Rise of Palladium-Catalyzed Cross-Coupling

The mid-20th century witnessed a revolution in organic synthesis with the advent of palladium-catalyzed cross-coupling reactions. These methods offered milder reaction conditions, higher yields, and greater functional group tolerance compared to their predecessors.

-

The Suzuki-Miyaura Coupling: This reaction, which couples an organoboron compound with an organohalide, has become one of the most versatile and widely used methods for constructing C-C bonds, including the biaryl linkage in methylbiphenyls.[1] The synthesis of 4-methylbiphenyl via the Suzuki-Miyaura coupling of 4-bromotoluene and phenylboronic acid is a classic example.[1]

Other Modern Synthetic Approaches

Beyond the Suzuki-Miyaura coupling, other palladium- and nickel-catalyzed reactions, such as the Kumada, Negishi, and Stille couplings, have also been employed for the synthesis of methylbiphenyl isomers and their derivatives, offering a diverse toolbox for the modern synthetic chemist.[10]

Below is a diagram illustrating the conceptual evolution of biaryl synthesis, leading to the efficient production of methylbiphenyl isomers.

Caption: Evolution of synthetic routes to methylbiphenyl isomers.

Characterization and Isomer Separation: A Historical Perspective